An In-depth Technical Guide to the Chemical Properties of 5-trans U-46619
An In-depth Technical Guide to the Chemical Properties of 5-trans U-46619
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-trans U-46619, a geometric isomer of the potent thromboxane A2 receptor agonist U-46619, presents a distinct pharmacological profile. While its cis-counterpart is extensively studied for its vasoconstrictive and platelet-aggregating properties, 5-trans U-46619 is primarily recognized for its inhibitory activity against microsomal prostaglandin E2 synthase-1 (mPGES-1). This technical guide provides a comprehensive overview of the chemical and physical properties of 5-trans U-46619, its known biological activities with a focus on mPGES-1 inhibition, and relevant experimental protocols. Due to the limited research specifically focused on this isomer, this guide also highlights the significant knowledge gaps and potential avenues for future investigation.
Chemical and Physical Properties
5-trans U-46619, also known as 5,6-trans U-46619, is a synthetic prostaglandin analogue. Its chemical identity and physical characteristics are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | (5E,9α,11α,13E,15S)-9,11-epoxy-15-hydroxyprosta-5,13-dien-1-oic acid | [1] |
| Synonyms | 5,6-trans U-46619, 5-trans-U-46619 | [1] |
| CAS Number | 330796-58-2 | [1] |
| Molecular Formula | C₂₁H₃₄O₄ | [1] |
| Molecular Weight | 350.5 g/mol | [1] |
| Physicochemical Property | Value | Source |
| Appearance | Provided as a solution in methyl acetate | [1] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |
| Storage | Store at -20°C | |
| Purity | ≥98% |
Biological Activity and Pharmacology
The primary reported biological activity of 5-trans U-46619 is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).
| Parameter | Value | Assay Conditions | Source |
| Inhibitory Activity | Inhibition of mPGES observed at 10 µM | Not specified | [1] |
It is important to note that 5-trans U-46619 is often found as a minor impurity (2-5%) in commercial preparations of its cis-isomer, U-46619, a potent thromboxane A2 receptor agonist.[2] The distinct biological activity of the 5-trans isomer as an mPGES-1 inhibitor highlights the critical role of stereochemistry in determining the pharmacological profile of prostaglandin analogues.
Signaling Pathway: Inhibition of mPGES-1
The proposed mechanism of action for 5-trans U-46619 involves the direct inhibition of mPGES-1. This disrupts the conversion of PGH2 to PGE2, a key mediator of inflammation and pain.
Caption: Inhibition of the mPGES-1 pathway by 5-trans U-46619.
Experimental Protocols
Detailed experimental protocols specifically for the characterization of 5-trans U-46619 are scarce in the literature. However, based on the reported activity, a general protocol for an mPGES-1 inhibition assay can be outlined.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
This protocol is a generalized procedure based on common methodologies for assessing mPGES-1 inhibition.
Objective: To determine the inhibitory potential of 5-trans U-46619 on the enzymatic activity of mPGES-1.
Materials:
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Recombinant human mPGES-1
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Prostaglandin H2 (PGH2) substrate
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5-trans U-46619
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Assay buffer (e.g., potassium phosphate buffer)
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Glutathione (GSH) as a cofactor
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Stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH2)
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Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification or HPLC system for PGE2 detection
Procedure:
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Enzyme Preparation: Prepare a working solution of recombinant human mPGES-1 in the assay buffer.
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Inhibitor Preparation: Prepare serial dilutions of 5-trans U-46619 in the appropriate solvent (e.g., DMSO).
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Assay Reaction: a. In a microplate or microcentrifuge tubes, add the assay buffer, GSH, and the prepared mPGES-1 enzyme. b. Add the various concentrations of 5-trans U-46619 or vehicle control to the respective wells/tubes. c. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the PGH2 substrate. e. Allow the reaction to proceed for a specific time (e.g., 60-120 seconds). f. Terminate the reaction by adding the stop solution.
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PGE2 Quantification: a. Measure the concentration of the product, PGE2, in each sample using a competitive ELISA kit according to the manufacturer's instructions. b. Alternatively, quantify PGE2 levels using a validated reversed-phase HPLC method.[3]
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Data Analysis: a. Calculate the percentage of inhibition for each concentration of 5-trans U-46619 relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Caption: A generalized workflow for determining the inhibitory activity of 5-trans U-46619 on mPGES-1.
Discussion and Future Directions
The current body of knowledge on 5-trans U-46619 is limited, with its primary characterization being the inhibition of mPGES-1. This positions the compound as a potential tool for studying the role of PGE2 in various physiological and pathological processes, particularly in inflammation. However, several key areas require further investigation to fully understand its pharmacological potential:
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Potency and Selectivity: A definitive IC50 value for mPGES-1 inhibition needs to be established. Furthermore, its selectivity against other prostaglandin synthases and cyclooxygenase isoforms should be thoroughly evaluated.
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Mechanism of Inhibition: The precise molecular mechanism by which 5-trans U-46619 inhibits mPGES-1 (e.g., competitive, non-competitive, or uncompetitive inhibition) remains to be elucidated.
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In Vivo Efficacy: Studies in animal models of inflammation are necessary to determine if the in vitro inhibitory activity of 5-trans U-46619 translates to in vivo efficacy.
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Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of 5-trans U-46619 is currently unknown and would be critical for any potential therapeutic development.
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Thromboxane A2 Receptor Activity: While its primary activity appears to be mPGES-1 inhibition, a comprehensive evaluation of its interaction with the thromboxane A2 receptor, especially in comparison to its cis-isomer, is warranted to rule out any off-target effects.
Conclusion
5-trans U-46619 represents an understudied prostaglandin analogue with a distinct pharmacological profile centered on the inhibition of mPGES-1. This technical guide consolidates the currently available chemical and biological data for this compound. The significant gaps in the existing literature present numerous opportunities for further research to explore its potential as a selective modulator of the prostaglandin E2 pathway and as a valuable tool for drug discovery and development in the field of inflammation and beyond.
